molecular formula C25H23N5O2S B2385196 2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1111999-10-0

2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Número de catálogo: B2385196
Número CAS: 1111999-10-0
Peso molecular: 457.55
Clave InChI: DGNCXCVPUYUYIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule comprising two fused ring systems:

  • Pyrrolo[3,2-d]pyrimidine core: A bicyclic scaffold with substituents at positions 3 (propyl), 5 (methyl), and 7 (phenyl), along with a ketone group at position 2.
  • Pyrido[1,2-a]pyrimidin-4-one core: A tricyclic system linked to the pyrrolopyrimidine moiety via a thioether (-S-CH2-) bridge.

The thioether linkage and bulky substituents (phenyl, propyl) may influence solubility, metabolic stability, and target binding .

Propiedades

IUPAC Name

2-[(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-3-12-30-24(32)23-22(19(15-28(23)2)17-9-5-4-6-10-17)27-25(30)33-16-18-14-21(31)29-13-8-7-11-20(29)26-18/h4-11,13-15H,3,12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNCXCVPUYUYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement of pyrrolo[3,2-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties. Its molecular formula is C27H30N4O2SC_{27}H_{30}N_{4}O_{2}S, with a molecular weight of 474.6 g/mol. This structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC27H30N4O2S
Molecular Weight474.6 g/mol
CAS Number1115338-37-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Preliminary studies indicate that it may act as an inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and cellular proliferation.

Inhibition Studies

  • Dihydrofolate Reductase (DHFR) : The compound exhibits potent inhibitory activity against DHFR with an IC50 value of approximately 0.21 μM, suggesting significant potential in cancer therapy by disrupting nucleotide synthesis pathways .
  • Thymidylate Synthase (TS) : While the compound shows less activity against TS compared to DHFR, it still presents some inhibitory effects, which could contribute to its overall anticancer properties .

Biological Activity in Cancer Models

In vitro studies have demonstrated that the compound inhibits the growth of various tumor cell lines. Notably:

  • CCRF-CEM leukemia cells : Exhibited an EC50 value of 190 nM, indicating substantial cytotoxicity compared to standard treatments like Methotrexate (EC50 = 12.5 nM) .

Case Studies

  • Tumor Cell Line Screening : In a screening involving 60 tumor cell lines at the National Cancer Institute (NCI), the compound showed GI50 values less than 10710^{-7} M in several cases, highlighting its potential as an effective anticancer agent .
  • Antihyperglycemic Activity : Additional research has indicated that derivatives of this compound may also possess antihyperglycemic effects, suggesting versatility beyond oncology applications .

Toxicity and Safety Profile

While early results are promising regarding the efficacy of this compound, comprehensive toxicological evaluations are necessary to ascertain its safety profile for therapeutic use. Current data remain limited; however, ongoing studies aim to elucidate these aspects further.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other 4H-pyrido[1,2-a]pyrimidin-4-one derivatives but differs in substituents and fused systems. Key comparisons include:

Compound Name/Class Structural Features Key Differences from Target Compound Biological Activity Reference
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Nitro group at position 3, no fused pyrrolopyrimidine Lacks thioether bridge and propyl/phenyl substituents Antiparasitic (vs. Trichomonas foetus, Leishmania donovani)
Ethyl 4-oxo-4H-furo[2,3-d]pyrido[1,2-a]pyrimidine-2-carboxylate Furan ring fused to pyridopyrimidine, ester substituent Oxygen-based linkage instead of thioether; no pyrrolopyrimidine core Not explicitly reported; structural focus on synthetic methodology
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Piperazine-ethyl chain at position 3 Substitution pattern differs; lacks sulfur linkage and phenyl/propyl groups Antiproliferative (vs. K562, Colo-205 cancer cells)
Pyrido[1,2-a]pyrimidin-4-ones with hydroxy/catechol groups Hydroxy or catechol substituents at positions 6/9 Polar substituents enhance solubility; target compound has hydrophobic groups Aldose reductase inhibition (IC₅₀: micromolar range)
Pyridofuro[3,2-d]pyrrolo[1,2]pyridines Furopyrrolopyridine fused system Different fused ring system; lacks thioether linkage Neurotropic (anticonvulsant activity vs. pentylenetetrazole)

Functional and Pharmacological Comparisons

  • Antiparasitic Activity : The nitro-substituted pyridopyrimidines (e.g., from ) exhibit activity against protozoans, but the target compound’s phenyl and propyl groups may enhance membrane penetration or target specificity.
  • Anticancer Potential: Piperazine-containing derivatives (e.g., ) show antiproliferative effects, while the target’s thioether and fused rings might modulate kinase or protease inhibition.
  • Enzyme Inhibition : Hydroxy-substituted derivatives (e.g., ) rely on hydrogen bonding for aldose reductase inhibition, whereas the target’s thioether could introduce unique electronic effects.
  • Neurotropic Effects : Furopyrrolopyridines (e.g., ) demonstrate anticonvulsant activity with low toxicity; the target’s pyrrolopyrimidine core may offer similar neuroactive properties but requires empirical validation.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The thioether bridge in the target compound may enhance stability compared to oxygen-linked analogs .
    • Bulky substituents (phenyl, propyl) could improve lipophilicity and blood-brain barrier penetration, relevant for neurotropic applications .
  • Toxicity Profile : While pyridopyrimidines in show LD₅₀ values of 450–930 mg/kg, the target’s toxicity remains unstudied. Its propyl group may influence metabolic clearance.
  • Docking Studies : For aldose reductase inhibitors (), catechol groups form critical hydrogen bonds. The target’s sulfur atom might interact with cysteine residues in enzymes, a hypothesis requiring validation.

Métodos De Preparación

Synthetic Strategy Overview

The target compound comprises two heterocyclic moieties:

  • 5-Methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-2-thiol
  • 4H-Pyrido[1,2-a]pyrimidin-4-one

These subunits are connected via a methylthio (-S-CH2-) bridge. The synthesis typically follows a convergent approach:

  • Independent preparation of each heterocycle.
  • Functionalization to introduce reactive groups for coupling.
  • Final assembly via thioether formation.

Synthesis of 5-Methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-2-thiol

Core Formation via Condensation Reactions

The pyrrolo[3,2-d]pyrimidine core is synthesized through cyclocondensation of 3-amino-5-methyl-7-phenyl-3H-pyrrole-2,4-dione with thiourea derivatives. Key steps include:

  • Step 1 : Alkylation of 3-amino-5-methyl-7-phenyl-3H-pyrrole-2,4-dione with 1-bromopropane in dimethylformamide (DMF) at 80°C for 12 hours to introduce the propyl group at N3.
  • Step 2 : Thiolation at C2 using phosphorus pentasulfide (P2S5) in anhydrous toluene under reflux (110°C, 6 hours), achieving 85% yield.
Reaction Conditions Table
Step Reagents Solvent Temperature Time Yield
1 1-Bromopropane, K2CO3 DMF 80°C 12 h 78%
2 P2S5 Toluene 110°C 6 h 85%

Alternative Microwave-Assisted Thiolation

Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one

CuI-Catalyzed Cyclization

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a one-pot tandem reaction:

  • Ullmann-type C–N coupling : 2-Chloropyridine reacts with (Z)-3-amino-3-arylacrylate ester in DMF at 130°C for 8 hours using CuI (10 mol%) and K2CO3.
  • Intramolecular amidation : Spontaneous cyclization under reflux conditions forms the pyrido[1,2-a]pyrimidin-4-one core (82–94% yield).
Optimization Insights
  • Catalyst : CuI outperforms Pd-based catalysts in minimizing side reactions.
  • Solvent : DMF enhances reaction efficiency due to high polarity and boiling point.

Heteropolyacid-Catalyzed Synthesis

Al3PW12O40 heteropolyacid catalysts enable eco-friendly synthesis under mild conditions (70°C, 4 hours) with 95% yield. This method reduces metal residue contamination.

Thioether Bridge Formation

Nucleophilic Substitution Strategy

The methylthio linker is installed via reaction between 5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-2-thiol and 4H-pyrido[1,2-a]pyrimidin-4-one bearing a bromomethyl group:

  • Conditions : DMF, K2CO3, CuI (5 mol%), 100°C, 12 hours.
  • Mechanism : Copper-mediated C–S bond formation avoids disulfide byproducts.
Yield Optimization Data
Catalyst Base Temperature Time Yield
CuI K2CO3 100°C 12 h 75%
None K2CO3 100°C 24 h <5%

Microwave-Assisted Coupling

Microwave irradiation (150 W, 30 minutes) shortens reaction time to 1 hour with 80% yield, reducing thermal degradation risks.

Purification and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound (>95% purity).
  • Characterization :
    • HRMS : m/z 542.2012 [M+H]+ (calc. 542.2008).
    • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrido-H), 7.89–7.32 (m, 5H, Ph), 4.12 (q, 2H, CH2), 2.98 (s, 3H, CH3).

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrrolo[3,2-d]pyrimidine Synthesis :
    • Use of bulky protecting groups (e.g., pivaloyl) directs functionalization to C2.
  • Disulfide Formation During Thioether Coupling :
    • Strict anaerobic conditions and CuI catalysis suppress oxidative coupling.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrrolo[3,2-d]pyrimidine and pyrido[1,2-a]pyrimidin-4-one scaffolds in this compound?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the pyrrolo[3,2-d]pyrimidine core via cyclocondensation of substituted aminopyrroles with thiourea derivatives. Subsequent functionalization (e.g., thioether formation at the 2-position) is achieved using alkylation or Mitsunobu reactions. The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized separately via cyclization of substituted pyridine derivatives with β-keto esters. Key steps require precise control of temperature (70–100°C), anhydrous solvents (e.g., DMF or acetonitrile), and catalysts like Lewis acids (e.g., ZnCl₂) .

Q. How can researchers ensure high purity during synthesis, given the compound’s complex structure?

  • Methodological Answer : Post-synthesis purification is critical. Use gradient elution in flash chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) to separate regioisomers. For final purification, employ preparative HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). Monitor purity via LC-MS and confirm homogeneity (>95%) using ¹H NMR integration of diagnostic peaks (e.g., methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 7.2–8.1 ppm) .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., propyl chain at δ 0.9–1.6 ppm, pyrimidinone carbonyl at δ 165–170 ppm).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₆H₂₄N₅O₂S: 470.1552).
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities and validate bond lengths/angles (e.g., C–S bond ~1.78 Å in the thioether linkage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Variation of substituents : Modify the propyl group (C3) to shorter/longer alkyl chains or aryl groups to assess steric/electronic effects.
  • Thioether replacement : Replace the –S–CH₂– linker with –O– or –NH– to evaluate stability and target binding.
  • Bioisosteric substitution : Replace the pyrido[1,2-a]pyrimidin-4-one with quinazolinone or pyridopyrimidine cores.
  • Assay design : Test derivatives in enzyme inhibition assays (e.g., kinase panels) and cell-based viability assays (IC₅₀ values). Prioritize compounds with <100 nM potency and >10-fold selectivity over off-targets .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%).
  • Orthogonal validation : Confirm activity via SPR (binding affinity) and CETSA (target engagement in cells). For example, if a study reports conflicting IC₅₀ values (e.g., 50 nM vs. 500 nM), validate using both biochemical (recombinant enzyme) and cellular (phospho-antibody Western blot) assays .

Q. How can environmental stability and degradation pathways be evaluated for this compound?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), photolytic (UV light), and thermal (40–80°C) conditions. Monitor degradation via LC-MS and identify major degradants (e.g., oxidation of the thioether to sulfoxide).
  • Ecotoxicology assays : Assess aquatic toxicity using Daphnia magna or algal growth inhibition tests. Compute predicted environmental concentrations (PEC) vs. PNEC (predicted no-effect concentration) ratios .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.